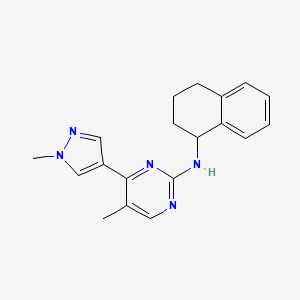![molecular formula C11H19N5O2S B5902601 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide](/img/structure/B5902601.png)
3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide, also known as OTL38, is a small molecule that has gained attention for its potential use in cancer detection and treatment.
Mecanismo De Acción
3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide binds to folate receptors on cancer cells, which are overexpressed compared to normal cells. This allows for the selective targeting of cancer cells. Once 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide is bound to the cancer cells, it undergoes a photochemical reaction when exposed to light, resulting in the production of reactive oxygen species (ROS). This leads to cell death in the cancer cells.
Biochemical and Physiological Effects:
3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide has been shown to have minimal toxicity in normal cells and tissues. Its binding to folate receptors is highly specific to cancer cells, which reduces the risk of off-target effects. The PDT properties of 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide result in the selective destruction of cancer cells, while leaving normal cells intact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide in lab experiments include its specificity for cancer cells, its ability to visualize and detect cancer cells, and its PDT properties for selective destruction of cancer cells. However, the limitations include the need for light exposure to activate the PDT properties, which may not be feasible in some situations. In addition, the use of 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide in humans requires further clinical trials to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the use of 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide in cancer detection and treatment. One direction is the development of more potent derivatives of 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide with improved PDT properties. Another direction is the use of 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, the use of 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide in other types of cancer, such as ovarian or lung cancer, is an area of future research. Finally, the development of 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide-based imaging techniques for non-invasive cancer detection is another potential future direction.
Métodos De Síntesis
The synthesis of 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide involves the reaction of 3-(1,2-oxazinan-2-yl)propan-1-amine with 2-(1H-1,2,3-triazol-5-ylthio)ethyl isocyanate. This results in the formation of 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide as a yellow powder. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide has been studied for its potential use in cancer detection and treatment. It is a fluorescent probe that binds to folate receptors, which are overexpressed in many types of cancer cells. This allows for the visualization and detection of cancer cells during surgery or imaging. In addition, 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide has been shown to have photodynamic therapy (PDT) properties, which can be used to selectively destroy cancer cells.
Propiedades
IUPAC Name |
3-(oxazinan-2-yl)-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2S/c17-10(3-6-16-5-1-2-7-18-16)12-4-8-19-11-9-13-15-14-11/h9H,1-8H2,(H,12,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCZLCOQAFTCMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)CCC(=O)NCCSC2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-{[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902522.png)
![4-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide](/img/structure/B5902526.png)
![2,2,6,6-tetramethyl-4-{2-oxo-2-[4-(4-propyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]ethyl}piperidine trifluoroacetate](/img/structure/B5902541.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5902550.png)
amine](/img/structure/B5902553.png)

amine](/img/structure/B5902566.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902576.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}ethanamine](/img/structure/B5902580.png)
![N-(2-methoxyethyl)-1-methyl-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}piperidin-4-amine](/img/structure/B5902588.png)
acetic acid](/img/structure/B5902596.png)
![8-[(2-ethylpyrimidin-5-yl)carbonyl]-2-(3-methylphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5902605.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxybenzyl)prop-2-en-1-amine](/img/structure/B5902610.png)